2,7-Dinitropyrene-4,5,9,10-tetraone
Description
Significance of Polycyclic Aromatic Tetraones in Contemporary Chemical Research
Polycyclic aromatic tetraones, a class of organic compounds featuring multiple fused aromatic rings and four ketone functional groups, are at the forefront of various research fields. Their extended π-conjugated systems and electron-accepting nature make them highly attractive for applications in organic electronics and energy storage.
One of the most promising areas of application for polycyclic aromatic tetraones is in the development of high-performance organic electrode materials for rechargeable batteries. researchgate.netrsc.org The parent compound, pyrene-4,5,9,10-tetraone (PTO), has been extensively studied as a cathode material in lithium-ion batteries due to its high theoretical specific capacity and redox activity. researchgate.nettcichemicals.com The four carbonyl groups in PTO can undergo reversible redox reactions, enabling the storage and release of charge. nih.gov Researchers are actively exploring derivatives of PTO to enhance its electrochemical performance, such as its specific capacity, rate capability, and cycling stability. rsc.org The introduction of various functional groups onto the pyrene (B120774) core allows for the fine-tuning of the molecule's electronic properties and solubility, addressing key challenges in the development of next-generation energy storage devices. tcichemicals.com
Furthermore, polycyclic aromatic tetraones serve as versatile building blocks for the synthesis of larger, more complex organic architectures, such as covalent organic frameworks (COFs). rsc.orgnih.gov These porous crystalline polymers exhibit ordered structures and high surface areas, making them suitable for applications in gas storage, catalysis, and sensing. The rigid and planar nature of the tetraone core contributes to the formation of well-defined and stable framework structures.
Contextualizing 2,7-Dinitropyrene-4,5,9,10-tetraone within Nitro-Substituted Polyaromatic Systems
The introduction of nitro (-NO₂) groups onto a polycyclic aromatic hydrocarbon (PAH) backbone significantly alters its chemical and physical properties. Nitro-substituted polyaromatic systems are a well-established class of compounds, often studied for their electron-deficient nature and their role in various chemical processes.
In the case of this compound, the two nitro groups at the 2 and 7 positions of the pyrene core, combined with the four ketone groups, create a highly electron-deficient system. This unique electronic structure is central to its promising performance in advanced applications.
Overview of Current Academic Research Trajectories for this compound
Current research on this compound is primarily focused on its application as a high-performance cathode material for lithium-ion batteries. researchgate.net Studies have shown that this compound exhibits a high reversible capacity, making it a promising candidate for next-generation energy storage systems. researchgate.net
One key research direction involves the synthesis and electrochemical characterization of this compound. The synthesis typically involves the nitration of a pyrene-based precursor followed by oxidation. A known route involves the nitration of 4,5,9,10-tetrahydropyrene-4,5,9,10-tetrone to yield 2,7-dinitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrone, which is then oxidized to the final product. nih.gov The final oxidation step to convert the tetrahydropyrene precursor to the fully aromatic tetraone is a critical part of the synthesis. General methods for the oxidation of tetrahydropyrenes to pyrenes often utilize oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or involve catalytic dehydrogenation.
Another significant area of investigation is the performance of this compound in battery cells. Research has demonstrated a reversible capacity of 153.9 mAh g⁻¹ for this material when used as a cathode in a lithium-ion battery. researchgate.net This high capacity is attributed to the multiple redox-active sites within the molecule, namely the four carbonyl groups and potentially the nitro groups.
Future research is likely to focus on optimizing the synthesis of this compound to improve yield and purity, as well as further enhancing its electrochemical performance. This includes strategies to improve its conductivity and cycling stability, potentially through the formation of composites with conductive materials or by incorporation into polymer backbones. A deeper understanding of the structure-property relationships in this and related nitro-substituted pyrene tetraones will be crucial for the rational design of even more advanced materials for energy storage and other electronic applications.
Chemical Compound Data
| Compound Name |
| This compound |
| Pyrene-4,5,9,10-tetraone |
| 2,7-dinitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrone |
| 4,5,9,10-tetrahydropyrene-4,5,9,10-tetrone |
| 1,6-dinitropyrene |
| 1,8-dinitropyrene |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
| Lithium |
| Carbon |
| Nitrogen |
| Oxygen |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H4N2O8 |
|---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
2,7-dinitropyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4N2O8/c19-13-7-1-5(17(23)24)2-8-11(7)12-9(14(13)20)3-6(18(25)26)4-10(12)16(22)15(8)21/h1-4H |
InChI Key |
PLIPECIYPPCLQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)[N+](=O)[O-])C(=O)C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2,7 Dinitropyrene 4,5,9,10 Tetraone
Established Synthetic Routes to 2,7-Dinitropyrene-4,5,9,10-tetraone
The creation of the this compound molecular framework can be achieved through several strategic pathways, primarily involving the functionalization of a pre-existing pyrene (B120774) core or the construction of the pyrene skeleton from smaller molecular units.
Nitration of Pyrene Precursors and Subsequent Oxidation for this compound
A primary route to 2,7-disubstituted pyrene derivatives involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359). This intermediate directs electrophilic aromatic substitution reactions, such as nitration, to the 2 and 7 positions. Subsequent re-aromatization and oxidation of the K-region (positions 4, 5, 9, and 10) can then yield the desired tetraone structure.
The oxidation of pyrene itself to pyrene-4,5,9,10-tetraone can be accomplished using ruthenium(III) chloride as a catalyst in the presence of an oxidant like sodium periodate. nih.gov The reaction conditions, such as the concentration of the oxidizing agent and the temperature, can be controlled to favor the formation of either pyrene-4,5-dione (B1221838) or the fully oxidized pyrene-4,5,9,10-tetraone. nih.govrsc.org For instance, increasing the amount of oxidant and raising the temperature to 40°C promotes the formation of the tetraone. rsc.org An alternative, scalable method utilizes potassium persulfate as the oxidant for the synthesis of pyrene-4,5-dione, which can then be further oxidized. digitellinc.com This approach offers a simplified purification process, often avoiding the need for column chromatography and providing good yields. digitellinc.com
Stepwise Synthesis from Pyrene-4,5,9,10-tetraone
A more direct and common approach involves the direct nitration of the pre-synthesized pyrene-4,5,9,10-tetraone core. This stepwise functionalization allows for the introduction of nitro groups at the 2 and 7 positions of the already formed tetraone. This method provides better control over the final product's structure. The synthesis of related 2,7-dihalo-pyrene-4,5,9,10-tetraones has been achieved, demonstrating the viability of functionalizing the tetraone core at these positions. rsc.org
Alternative Synthetic Strategies for the Pyrene-4,5,9,10-tetraone Core
Beyond the direct oxidation of pyrene, alternative strategies for constructing the pyrene-4,5,9,10-tetraone core have been explored. One such method involves the transannular ring closure of digitellinc.comdigitellinc.commetacyclophane derivatives. rsc.org This approach generates the 4,5,9,10-tetrahydropyrene skeleton, which can then be oxidized to the desired tetraone. rsc.org Another innovative route starts from 2,2',6,6'-tetracarboxylate biphenyl, which undergoes a base-catalyzed intramolecular cyclization to form the pyrene ring system, followed by oxidation to the tetraone.
Advanced Synthetic Strategies for Functionalization and Derivatization of this compound
The nitro groups of this compound are key functional handles that allow for a range of chemical transformations, leading to a variety of derivatives with tailored properties.
Nucleophilic Substitution Reactions Involving Nitro Groups of this compound
The electron-withdrawing nature of the pyrene-4,5,9,10-tetraone core is expected to activate the nitro groups at the 2 and 7 positions towards nucleophilic aromatic substitution. This allows for the displacement of the nitro groups by various nucleophiles, such as amines, alkoxides, or thiolates. While specific examples of such reactions on this compound are not extensively documented in the provided search results, the principles of nucleophilic aromatic substitution on activated nitroarenes are well-established. nih.gov The success of these reactions would depend on the nature of the nucleophile and the reaction conditions.
Reduction Reactions of Nitro Groups to Amines in Pyrene-4,5,9,10-tetraone Derivatives (e.g., 2,7-Diaminopyrene-4,5,9,10-tetraone)
The reduction of the nitro groups in this compound to form 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) is a crucial transformation for the synthesis of advanced materials. This diamino derivative serves as a key building block for constructing covalent organic frameworks (COFs) and other polymers. acs.org The reduction of dinitropyrene (B1228942) compounds can be achieved using various reducing agents. For instance, sodium sulfide (B99878) has been used to reduce 2,7-dinitro-1,8-pyrenediacetamide to the corresponding diamine. dtic.mil The resulting 2,7-diaminopyrene-4,5,9,10-tetraone is a stable, often crystalline solid. sigmaaldrich.com
Electrophilic Aromatic Substitution on the Pyrene Core of this compound
Direct electrophilic aromatic substitution on the this compound molecule is challenging. The pyrene core is already electron-deficient due to the four strongly electron-withdrawing carbonyl groups. The addition of two nitro groups at the 2 and 7 positions further deactivates the aromatic ring, making subsequent electrophilic attacks, such as further nitration or Friedel-Crafts reactions, highly unfavorable under standard conditions.
Therefore, the synthesis of this compound is typically achieved by performing electrophilic nitration on the precursor molecule, Pyrene-4,5,9,10-tetraone (PTO). The 2 and 7 positions on the pyrene backbone are electronically activated for electrophilic aromatic substitution to a lesser degree than the 1, 3, 6, and 8 positions. rsc.org However, substitution can be directed to the 2,7-positions. One strategy involves reducing pyrene to 4,5,9,10-tetrahydropyrene, which shifts reactivity to the 2 and 7 positions for electrophilic substitution. rsc.orgnih.gov Following substitution, the pyrene aromaticity can be restored.
Halogenation and Other Electrophilic Substitutions on Pyrene-4,5,9,10-tetraone
Halogenation of the Pyrene-4,5,9,10-tetraone (PTO) core provides versatile building blocks for creating more complex conjugated materials. rsc.org An efficient synthesis of 2,7-dibromo- and 2,7-diiodo-pyrene-4,5,9,10-tetraones has been developed, leading to the formation of strong electron donors and acceptors. rsc.org These halogenated derivatives serve as key intermediates for constructing novel materials for molecular electronics through subsequent cross-coupling reactions. rsc.orgrsc.org
Table 1: Halogenation of Pyrene-4,5,9,10-tetraone
| Reactant | Reaction Type | Product | Significance | Reference |
|---|---|---|---|---|
| Pyrene-4,5,9,10-tetraone | Bromination | 2,7-Dibromopyrene-4,5,9,10-tetraone | Intermediate for Suzuki coupling to form conjugated microporous polymers. | rsc.org |
| Pyrene-4,5,9,10-tetraone | Iodination | 2,7-Diiodopyrene-4,5,9,10-tetraone | Versatile building block for molecular electronics. | rsc.org |
Reaction Mechanisms of this compound Transformations
The chemical behavior of this compound is dictated by its two primary functional regions: the nitro groups and the carbonyl centers. These sites are responsible for the compound's redox activity and its ability to form larger polymeric structures and self-assembled systems.
Mechanistic Investigations of Nitro Group Transformations (e.g., Azo Polymerization)
The nitro groups of dinitropyrene derivatives can undergo reduction to form various other functional groups, a critical pathway for metabolic activation and for chemical synthesis. nih.govacs.org The reduction proceeds in a stepwise manner, typically involving a total six-electron reduction to yield the corresponding amine. nih.govacs.org This can occur through a radical mechanism or via successive two-electron transfers, with key intermediates being the nitroso and N-hydroxylamino derivatives. nih.gov
These transformations are foundational for creating advanced materials. For instance, the amino groups derived from the reduction of dinitropyrenes can be used to form azo polymers. The general mechanism for azo coupling involves the diazotization of an aromatic amine to form a diazonium salt, which then couples with an electron-rich aromatic compound. nih.govmdpi.com In the context of pyrene-tetraone polymers, the amino-substituted tetraone can be diazotized and subsequently polymerized to create azo-linked porous polymers, which have applications in enhancing ion and electron transport in battery electrodes.
Redox Reaction Mechanisms of Carbonyl Centers in Pyrene-4,5,9,10-tetraone and its Derivatives
The four carbonyl groups on the pyrene-tetraone core are redox-active sites, making these compounds highly suitable for applications in energy storage, particularly as cathode materials in lithium-ion batteries. rsc.orgresearchgate.netossila.com The redox mechanism involves the reversible uptake of electrons by the carbonyl groups, which are balanced by cations like Li⁺. rsc.org
Table 2: Electrochemical Properties of Pyrene-4,5,9,10-tetraone (PTO) Based Materials
| Material | Theoretical Capacity (mAh g⁻¹) | Achieved Capacity (mAh g⁻¹) | Key Finding | Reference |
|---|---|---|---|---|
| Pyrene-4,5,9,10-tetraone (PTO) | 409 | 360 | All four carbonyls are redox-active, but cycling stability is low due to solubility. | rsc.org |
| PT-COF50 (PTO-COF with 50% CNT) | ~288 (normalized to active material) | 280 at 200 mA g⁻¹ | COF structure prevents dissolution and CNTs enhance conductivity, enabling high capacity utilization. | nih.govacs.org |
| PPTO–CNTs (Poly-PTO with CNTs) | Not specified | 360.2 | Polymerization and CNT composite leads to high discharge capacity and excellent cycling stability. | ossila.com |
Intermolecular Interactions and Self-Assembly Mechanisms of Pyrene-4,5,9,10-tetraone Derivatives
The planar structure and extensive π-system of pyrene-tetraone derivatives drive their self-assembly into ordered supramolecular structures. The primary intermolecular forces responsible for this behavior are π–π stacking interactions, hydrogen bonding (when suitable functional groups are present), and hydrophobic forces. researchgate.netnih.gov
The aggregation of pyrene derivatives is often initiated by the strong π–π stacking of the aromatic cores. researchgate.net This stacking behavior can be finely controlled by introducing substituents that induce steric effects or specific interactions like hydrogen bonds. researchgate.net In solution, these interactions can lead to the formation of well-defined nanostructures, such as vesicles. For instance, studies on pyrene-tethered compounds show a preference for aggregation into spherical vesicular structures.
The nature of the substituents significantly influences the packing and resulting electronic properties. Theoretical calculations and experimental work have shown that destabilizing π–π stacking interactions can lead to unexpected shifts in photoluminescence. rsc.org In other systems, hydrophobic interactions have been identified as the primary driving force for the spontaneous binding and assembly processes of pyrene derivatives. nih.gov
Theoretical and Computational Chemistry of 2,7 Dinitropyrene 4,5,9,10 Tetraone
Quantum Chemical Calculations of 2,7-Dinitropyrene-4,5,9,10-tetraone
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at a molecular level. These calculations provide a framework for predicting its behavior in various chemical environments.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules like this compound. researchgate.net By calculating the electron density, DFT methods can predict various molecular properties. For instance, studies on related pyrene (B120774) derivatives, such as chlorinated pyrenes, have been conducted using DFT with B3LYP functionals to determine their structural and electronic characteristics. researchgate.net These studies have shown good agreement with experimental data, validating the use of DFT for this class of compounds. researchgate.net
The electronic properties of pyrene-4,5,9,10-tetraone and its derivatives are of significant interest for applications in organic electronics. uq.edu.aursc.org The introduction of functional groups, such as nitro groups in the 2 and 7 positions, can significantly alter the electronic landscape of the parent molecule.
Frontier Molecular Orbital Analysis (HOMO/LUMO) of this compound and its Derivatives
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. researchgate.net
In pyrene derivatives, the energies of the HOMO and LUMO can be calculated to predict their behavior as electron donors or acceptors. researchgate.net For example, in a study of monochlorinated pyrenes, the HOMO and LUMO energies were computed to understand how chlorination affects the electronic properties of the pyrene core. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.
For 2,7-dicyanopyrene-4,5,9,10-tetraone, a related compound, the LUMO energy was determined to be -4.4 eV, indicating it is a strong acceptor. mpg.de The optical bandgap for this molecule was found to be 2.46 eV. mpg.de Such data for this compound would provide valuable insights into its electronic characteristics.
Below is a table summarizing the optoelectronic properties of a related compound, 2,7-dicyanopyrene-4,5,9,10-tetraone:
| Property | Value |
| Absorption Maximum (λ) | 381 nm |
| Molar Extinction Coefficient (ε) | 6.4 x 10³ L·mol⁻¹·cm⁻¹ |
| Optical Bandgap (ΔE_opt) | 2.46 eV |
| Reduction Onset (U_Red) | -0.36 V (vs. NHE) |
| LUMO Energy (E_LUMO) | -4.4 eV |
Data for 2,7-dicyanopyrene-4,5,9,10-tetraone recorded in THF and DMF. mpg.de
Electron Localization Function (ELF) and Molecular Electrostatic Potential (MESP) Analysis
The Electron Localization Function (ELF) provides a method to visualize regions of high electron pair probability, essentially mapping out chemical bonds and lone pairs. jussieu.fr ELF values range from 0 to 1, with a value of 1 indicating complete localization. uliege.be This analysis is crucial for understanding the nature of chemical bonding within a molecule.
The Molecular Electrostatic Potential (MESP) maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net This provides a visual representation of the charge distribution and is useful for predicting how a molecule will interact with other charged species. Regions of negative potential indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential are electron-poor and prone to nucleophilic attack.
Predictive Modeling of Reactivity and Stability for this compound
Predictive modeling based on computational chemistry allows for the assessment of the reactivity and stability of this compound without the need for extensive experimental work.
Computational Assessment of Reaction Pathways and Energy Barriers
Computational methods can be employed to explore potential reaction pathways for this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the energy barriers for various reactions. This information is vital for understanding the kinetic and thermodynamic feasibility of chemical transformations involving this compound. For instance, the synthesis of 2,7-dinitro-4,5,9,10-tetrahydropyrene-4,5,9,10-tetrone involves refluxing in an oil bath at 85°C, indicating a significant energy barrier for the reaction. chemwhat.com
Investigation of Electron Accepting and Donating Capabilities of 2,7-Functionalized Pyrene-4,5,9,10-tetraone
The functionalization of the pyrene-4,5,9,10-tetraone core at the 2 and 7 positions has been shown to produce strong electron donors and acceptors. uq.edu.aursc.org These materials are considered versatile building blocks for conjugated materials with potential applications in molecular electronics. uq.edu.aursc.org The electron-withdrawing nature of the nitro groups in this compound suggests it would be a powerful electron acceptor.
Computational studies on pyrene-4,5,9,10-tetrachalcogenone derivatives have been performed to evaluate their potential as materials for batteries. mdpi.comresearchgate.net These calculations focus on properties like reduction potential, which is directly related to the electron-accepting ability of the molecule. mdpi.com Similar computational approaches can be applied to this compound to quantify its electron-accepting strength.
Conformational Analysis and Intermolecular Interactions of Pyrene-4,5,9,10-tetraone and its Analogues
Computational chemistry provides powerful tools to investigate the intricate world of molecular interactions that govern the structure and function of materials. For pyrene-4,5,9,10-tetraone and its derivatives, theoretical studies have been instrumental in understanding their aggregation behavior, the nature of the non-covalent forces at play, and the influence of the surrounding environment on their structural assemblies.
The aggregation of pyrene and its derivatives is a key area of research, as the formation of dimers and larger aggregates significantly influences their photophysical and electronic properties. nih.govrsc.org Pyrene, a planar and highly conjugated molecule, readily forms dimer structures through π–π stacking, which alters its emission characteristics. nih.govrsc.org Computational studies have explored the dimerization of pyrene-4,5,9,10-tetraone to understand how oxidation of the pyrene core affects these intermolecular interactions.
Using automated geometry exploration tools like the Conformer-Rotamer Ensemble Sampling Tool (CREST) with the semi-empirical GFN2-xtb method, researchers have investigated the homodimers of pyrene, pyrene-4,5-dione (B1221838), and pyrene-4,5,9,10-tetraone. acs.org Subsequent refinements of the dimer geometries and energies are often performed at a higher level of theory, such as ωB97X-D4/def2-TZVP, both in the gas phase and in solution. acs.org
These computational analyses have revealed that oxidation generally leads to stronger intermolecular interactions. acs.orgchemrxiv.org For instance, one study computed the binding energy and Gibbs free energy of dimerization for pyrene-4,5,9,10-tetraone using the nearest-neighbor geometry from its crystal structure. chemrxiv.org The results showed a significant binding energy, indicating a strong tendency to dimerize. chemrxiv.orgchemrxiv.org The large quadrupole moment of pyrene-4,5,9,10-tetraone, which is opposite in sign to that of pyrene, is expected to contribute to a stronger than normal intermolecular interaction, particularly in heterodimers with pyrene. chemrxiv.orgchemrxiv.org
Table 1: Computed Dimerization Energies of Pyrene and its Oxidized Derivatives (Gas Phase)
| Compound | Binding Energy (kJ/mol) | Gibbs Free Energy of Dimerization (kJ/mol) |
|---|---|---|
| Pyrene | 60.63 chemrxiv.org | -4.33 chemrxiv.org |
| Pyrene-4,5-dione | 79.53 chemrxiv.org | -17.50 chemrxiv.org |
| Pyrene-4,5,9,10-tetraone | 69.54 chemrxiv.org | -5.09 chemrxiv.org |
Data obtained from calculations on nearest-neighbour geometries extracted from crystal structures. chemrxiv.org
The study of different conformers is crucial, as multiple geometries can exist within a small energy range. chemrxiv.org For the pyrene-4,5,9,10-tetraone homodimer, computational analysis identified a conformer that approximates the crystal structure, though it was not the lowest in energy. chemrxiv.org This highlights the complexity of the potential energy surface for these aggregated systems.
The self-assembly of pyrene-4,5,9,10-tetraone and its analogues into ordered supramolecular structures is governed by a variety of non-covalent interactions. researchgate.net While direct computational studies on this compound are not extensively detailed in the searched literature, research on the parent compound and other derivatives provides significant insight into the operative forces.
Density functional theory (DFT) calculations have been employed to study the self-assembled monolayers of pyrene-4,5,9,10-tetraone on graphite. researchgate.net These studies revealed that hydrogen bonding between molecules and van der Waals forces between the molecules and the substrate are key factors in the construction of the supramolecular architecture. researchgate.net The pyrene-4,5,9,10-tetraone molecules were observed to form a chevron pattern. researchgate.net Hirshfeld surface analysis is another tool used to investigate the various non-covalent interactions within the crystal packing of these compounds. researchgate.net
Studies on other functionalized pyrene systems also underscore the importance of specific non-covalent interactions. For example, in cyano-substituted pyrene-fused pyrazaacenes, hydrogen bonding motifs play a significant role in the solid-state packing, with distinct dimer structures being identified through single-crystal X-ray analysis. researchgate.net Similarly, investigations into pyrene derivatives with amide groups have shown that hydrogen bonding, alongside steric effects, can be used to control the π-stacking in the crystalline state. researchgate.net These findings suggest that the nitro groups in this compound would likely participate in significant intermolecular interactions, influencing its aggregation and solid-state structure.
The solvent environment can have a profound impact on the energetics of dimerization and the stability of different conformers. Computational models that account for solvent effects are therefore essential for a realistic description of these systems. acs.orgchemrxiv.org
Theoretical studies on the dimerization of pyrene-4,5,9,10-tetraone have utilized continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), to simulate the presence of a solvent like toluene (B28343). acs.orgchemrxiv.orgchemrxiv.org These calculations have shown that oxidation of the pyrene core, as in pyrene-4,5,9,10-tetraone, leads to decreased solubility in toluene, which is consistent with stronger intermolecular interactions. acs.orgchemrxiv.orgchemrxiv.org The Gibbs free energies of dimerization are calculated in solution to determine the favorability of aggregation in a liquid environment. chemrxiv.org
For example, the geometries and energies of pyrene-4,5,9,10-tetraone dimers have been refined at the ωB97X-D4/def2-TZVP level of theory in toluene solution using the CPCM model. chemrxiv.org Another computational study on pyrene-4,5,9,10-tetrathione, a chalcogen analogue, investigated conformational stability in dimethyl sulfoxide (B87167) (DMSO) as a solvent, finding that the solvent environment can alter the relative stability of planar and non-planar geometries. mdpi.com These studies collectively demonstrate that the solvent plays a critical role in mediating intermolecular forces and determining the ultimate supramolecular structure of pyrene-4,5,9,10-tetraone and its derivatives. chemrxiv.orgmdpi.com
Advanced Spectroscopic and Analytical Characterization of 2,7 Dinitropyrene 4,5,9,10 Tetraone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,7-Dinitropyrene-4,5,9,10-tetraone, NMR provides insights into the electronic environment of each proton and carbon atom.
¹H NMR Spectral Analysis of this compound and its Precursors/Products
The structure contains four aromatic protons. Due to the plane of symmetry, these protons are chemically equivalent in pairs. Therefore, the ¹H NMR spectrum is expected to show two distinct signals. Each signal would correspond to a pair of protons and would appear as a singlet, as there are no adjacent protons for spin-spin coupling. The strong electron-withdrawing nature of the four carbonyl (C=O) groups and two nitro (NO₂) groups would significantly deshield the aromatic protons, causing their signals to appear at a very low field (high ppm value), likely in the range of 8.5-9.5 ppm.
In contrast, the spectrum of the parent hydrocarbon, pyrene (B120774), is more complex, showing multiple signals between 7.9 and 8.2 ppm. chemicalbook.comspectrabase.com The precursor for the target molecule's synthesis, pyrene-4,5,9,10-tetraone, would also be expected to have a simpler spectrum than pyrene, with its six aromatic protons shifted downfield due to the four carbonyl groups. nih.govossila.com
The analysis of derived products, such as 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370), provides further insight. chemwhat.comchemicalbook.com The reduction of the nitro groups to amino (NH₂) groups would lead to a notable upfield shift (to a lower ppm value) of the aromatic proton signals due to the electron-donating nature of the amino groups. Additionally, a new, broad signal corresponding to the amino protons would appear in the spectrum.
¹³C NMR Spectral Analysis
Similar to the proton NMR, definitive ¹³C NMR spectral data for this compound is scarce. However, its structure allows for a clear prediction of the spectrum. The molecule's symmetry dictates that of the 16 carbon atoms, there should be six unique signals.
These signals can be categorized as follows:
Carbonyl Carbons: Two distinct signals for the four carbonyl carbons. These would be located in the far downfield region of the spectrum, typically around 170-185 ppm.
Aromatic Carbons: Four distinct signals for the twelve carbons of the pyrene core. Two of these would be for the proton-bearing (CH) carbons and two for the quaternary carbons (C-C or C-N). These signals are expected in the 120-150 ppm range. The carbons directly attached to the nitro groups would be particularly deshielded.
For comparison, the ¹³C NMR spectrum of the parent pyrene shows five signals for its 16 carbons, reflecting its higher symmetry. chemicalbook.com The analysis of derivatives, such as the polymer-bound pyrene-4,5,9,10-tetraone used in battery applications, relies on solid-state ¹³C NMR to confirm the structure of the polymeric material. acs.org
Table 1: Predicted NMR Spectral Characteristics for this compound
| Spectroscopy Type | Predicted Number of Signals | Expected Chemical Shift (ppm) Region | Notes |
|---|---|---|---|
| ¹H NMR | 2 | ~8.5 - 9.5 | Two singlets, each representing a pair of equivalent aromatic protons. |
| ¹³C NMR | 6 | Aromatic: ~120 - 150 Carbonyl: ~170 - 185 | Two signals for carbonyls, four signals for aromatic carbons (2x CH, 2x Quaternary C). |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy of this compound and Derived Materials
FT-IR spectroscopy is particularly effective for identifying the key functional groups in this compound: the carbonyl (C=O) and nitro (NO₂) groups. The expected characteristic absorption bands are:
Nitro Group (NO₂): Two strong bands corresponding to asymmetric (~1500-1560 cm⁻¹) and symmetric (~1300-1370 cm⁻¹) stretching vibrations.
Carbonyl Group (C=O): Strong absorption bands in the region of 1650-1700 cm⁻¹, characteristic of conjugated quinone systems.
In studies of derived materials, such as a pyrene-4,5,9,10-tetraone-based covalent organic framework (PT-COF), FT-IR spectroscopy is used to monitor the state of these groups. acs.org For instance, in a PT-COF used as a Li-ion battery electrode, the peak at 1675 cm⁻¹, characteristic of the C=O groups, was observed to disappear when the material was fully discharged, indicating the reduction of the carbonyls. acs.org This demonstrates the utility of FT-IR in analyzing the reaction mechanisms in derived materials.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR and is highly sensitive to the vibrations of non-polar bonds and symmetric molecules. It serves as a powerful tool for creating a "vibrational fingerprint" of a material.
For derivatives of pyrene-4,5,9,10-tetraone, particularly in electrochemical applications, operando Raman microscopy has proven invaluable. chemwhat.comacs.org In a study of a PT-COF electrode, Raman spectroscopy was used to track the reversible transformation of the carbonyl groups during lithiation and delithiation. Key observations included:
A C=O stretching mode that splits and shifts to a lower wavenumber (e.g., 1658 cm⁻¹) upon discharge, indicating the formation of a lithium enolate (C-O-Li). acs.org
Aromatic C=C bond vibrations that shift from approximately 1576 cm⁻¹ to 1560 cm⁻¹ as the lithiation process completes. acs.org
These dynamic shifts in the Raman spectrum provide a detailed fingerprint of the electrochemical state of the material, confirming the role of the pyrene-tetraone unit in the charge storage process. chemwhat.comacs.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS can unequivocally confirm the presence of carbon, nitrogen, and oxygen and determine their chemical bonding environments.
The high-resolution core-level spectra for each element are of primary interest.
C 1s: The carbon spectrum would be deconvoluted into multiple peaks representing the different chemical environments: C-C bonds in the aromatic ring, C-N bonds, and C=O bonds of the quinone structure.
O 1s: The oxygen spectrum would show components corresponding to the carbonyl oxygen (C=O) and the oxygens of the nitro group (N-O).
N 1s: The nitrogen spectrum is particularly diagnostic. The binding energy for nitrogen atoms in a nitro group (NO₂) is characteristically high due to the highly oxidized state of the nitrogen. Based on studies of other nitroaromatic compounds, the N 1s peak for the nitro groups in this compound is expected to be in the range of 404 to 406 eV.
Table 2: Predicted Core-Level Binding Energies in XPS for this compound
| Element (Orbital) | Chemical Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C / C-H (aromatic) | ~284.5 |
| C-N | ~285.5 - 286.5 | |
| C=O (quinone) | ~287.0 - 288.0 | |
| O 1s | C=O | ~531.0 - 532.0 |
| N-O | ~533.0 - 534.0 | |
| N 1s | R-NO₂ | ~404.0 - 406.0 |
Other Advanced Characterization Techniques for this compound Systems
Beyond fundamental spectroscopic methods, a deeper understanding of the solid-state properties of this compound requires the use of specialized analytical techniques. The following sections detail the application of PXRD, SEM, and EDS in the analysis of this compound and its derivatives, highlighting the type of data obtained and its significance in materials characterization.
Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. By bombarding a powdered sample with X-rays and analyzing the resulting diffraction pattern, researchers can obtain a unique "fingerprint" of the compound's crystal structure. This pattern is a direct consequence of the regular, repeating arrangement of atoms within the crystal lattice.
For a compound like this compound, PXRD analysis would be instrumental in:
Phase Identification: Confirming the synthesis of the desired crystalline phase and identifying any potential impurities or polymorphic forms.
Determination of Crystal System and Space Group: Providing foundational information about the symmetry of the unit cell.
Calculation of Lattice Parameters: Precisely determining the dimensions of the unit cell (a, b, c, α, β, γ).
Hypothetical PXRD Data for a Crystalline Sample of this compound:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 12.8 | 6.91 | 45 |
| 21.1 | 4.21 | 80 |
| 25.5 | 3.49 | 60 |
| 27.8 | 3.21 | 95 |
This table is a hypothetical representation and is not based on experimental data.
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, magnified images of a sample's surface. By scanning a focused beam of electrons over the material, SEM can reveal detailed information about its topography, morphology, and particle size distribution.
In the context of this compound, SEM analysis would be crucial for:
Visualizing Particle Shape and Size: Determining whether the compound exists as, for example, crystalline needles, plates, or irregular agglomerates.
Assessing Surface Texture: Examining the smoothness or roughness of the particle surfaces.
Evaluating Homogeneity: Observing the uniformity of the sample on a microscopic scale.
While specific SEM images of this compound are not publicly available, research on analogous polycyclic aromatic compounds often shows distinct crystalline morphologies.
Expected Morphological Features of this compound from SEM:
| Feature | Description |
| Particle Morphology | Likely to be well-defined crystalline structures, potentially in the form of rods or prisms, reflecting the ordered molecular packing. |
| Particle Size | Can vary depending on the synthesis and purification methods, but would be quantifiable from SEM images. |
| Surface Features | Surfaces are expected to be relatively smooth for well-formed crystals, with the potential for step-like features. |
This table presents expected observations based on the analysis of similar compounds and is not based on direct experimental data for the title compound.
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM. When the electron beam of the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample.
For this compound (C₁₆H₄N₂O₈), EDS analysis would serve to:
Confirm Elemental Composition: Verify the presence of Carbon (C), Nitrogen (N), and Oxygen (O) in the expected ratios.
Detect Impurities: Identify any unexpected elements that may be present as contaminants from the synthesis or handling processes.
Elemental Mapping: Generate maps showing the spatial distribution of each element across the sample's surface, confirming a homogeneous distribution in a pure sample.
Theoretical Elemental Composition of this compound:
| Element | Atomic Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Weight % |
| Carbon | C | 12.01 | 16 | 54.56 |
| Hydrogen | H | 1.01 | 4 | 1.14 |
| Nitrogen | N | 14.01 | 2 | 7.95 |
| Oxygen | O | 16.00 | 8 | 36.34 |
This table is based on the theoretical calculation from the molecular formula of the compound.
An EDS spectrum of a pure sample of this compound would be expected to show prominent peaks corresponding to carbon, nitrogen, and oxygen. The relative intensities of these peaks would provide a semi-quantitative measure of their abundance.
Applications of 2,7 Dinitropyrene 4,5,9,10 Tetraone in Advanced Materials Science
Organic Electronic and Optoelectronic Materials Incorporating 2,7-Dinitropyrene-4,5,9,10-tetraone
The development of novel organic materials for electronic and optoelectronic applications is a rapidly advancing field, driven by the need for lightweight, flexible, and cost-effective devices. The pyrene-4,5,9,10-tetraone scaffold, and specifically its 2,7-dinitro derivative, offers a promising platform for the design of high-performance organic electronic materials.
Development as Electron-Accepting Components
The core structure of pyrene-4,5,9,10-tetraone, featuring four electron-withdrawing carbonyl groups, imparts strong electron-accepting (n-type) characteristics. This makes its derivatives, including this compound, promising candidates for use as electron acceptors in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The introduction of two additional nitro groups at the 2 and 7 positions is expected to further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing its electron-accepting capability.
Research into functionalized pyrene-4,5,9,10-tetraones has demonstrated their potential as strong electron acceptors. researchgate.netrsc.org Efficient syntheses of 2,7-disubstituted pyrene-4,5,9,10-tetraones have been developed, yielding versatile building blocks for conjugated materials with applications in molecular electronics. researchgate.netrsc.org While much of the focus has been on derivatives like 2,7-dibromo- and 2,7-diiodo-pyrene-4,5,9,10-tetraone, the fundamental principles of their electron-accepting nature are applicable to the 2,7-dinitro analogue. The ability to fine-tune the electronic properties through substitution on the pyrene (B120774) core is a key advantage of this class of compounds.
Integration into Polymer and Functional Materials
The integration of this compound into larger polymeric structures is a key strategy for translating its molecular properties into macroscopic material functions. While direct polymerization of this compound for optoelectronic applications is an area of ongoing research, studies on related pyrene-4,5,9,10-tetraone derivatives provide a strong precedent.
For instance, derivatives of pyrene-4,5,9,10-tetraone have been used to create conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs). researchgate.netnih.gov These materials leverage the rigid, planar structure and the electronic properties of the pyrene-tetraone unit to create robust, porous materials with potential applications in areas such as gas storage, catalysis, and organic electronics. For example, COFs synthesized from 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370) have been investigated as electrode materials in batteries. nih.gov The synthesis of alternating donor-acceptor polymers based on pyrene-4,5,9,10-tetraone and thiophene (B33073) derivatives has also been explored for their lithium storage performances.
The chemical reactivity of the nitro groups in this compound also presents opportunities for its incorporation into polymers. For example, the nitro groups can potentially be reduced to amine groups, which can then be used in polymerization reactions to form polyimides or other high-performance polymers. This versatility makes this compound a valuable precursor for a wide range of functional polymeric materials.
Energy Storage Systems: Organic Electrode Materials for Rechargeable Batteries
The quest for safer, more sustainable, and higher-performance energy storage solutions has led to significant interest in organic electrode materials for rechargeable batteries. This compound has emerged as a particularly promising candidate in this domain, especially for lithium-ion batteries.
Lithium-Ion Batteries (LIBs)
This compound has been investigated as a high-performance cathode material for lithium-ion batteries. researchgate.net The presence of four carbonyl groups and two nitro groups provides multiple redox-active sites for lithium-ion storage, theoretically leading to a high specific capacity.
A key challenge with many organic electrode materials is their dissolution into the organic electrolyte, which leads to poor cycling stability. To overcome this, research has focused on strategies to immobilize the active material. One successful approach involves the in-situ self-polymerization of this compound during the initial electrochemical cycles.
Detailed characterization and theoretical calculations have shown that during the first discharge process, this compound undergoes an irreversible reductive coupling reaction, transforming into an azo polymer. researchgate.net In subsequent cycles, the carbonyl and the newly formed azo groups reversibly react with lithium ions, contributing to the battery's capacity. researchgate.net This self-polymerized material exhibits a high reversible capacity. researchgate.net
Below is a data table summarizing the reported performance of a self-polymerized this compound (PT-2NO2) cathode in a lithium-ion battery.
| Parameter | Value | Conditions |
| Reversible Capacity | 153.9 mAh g⁻¹ | at 50 mA g⁻¹, after 120 cycles |
Data sourced from a study on self-polymerized nitro-substituted conjugated carbonyl compounds. researchgate.net
This performance is noted to be higher than that of other substituted pyrene-tetraone compounds, highlighting the beneficial role of the nitro groups in enhancing the electrochemical performance. researchgate.net
The in-situ self-polymerization of this compound is a critical strategy for mitigating the issue of dissolution in the electrolyte and thereby enhancing the cycling stability of the electrode. researchgate.net This process effectively transforms the small molecule into a stable polymer electrode within the battery itself.
The mechanism involves the electrochemical reduction of the nitro groups on adjacent this compound molecules during the initial discharge. This reduction leads to the formation of azo (-N=N-) linkages between the pyrene units, creating a polymer chain. This resulting azo polymer is insoluble in the battery's electrolyte, which significantly improves the long-term cycling performance of the cell. researchgate.net
Furthermore, research has shown that an azo polymer synthesized separately and then used as an electrode material exhibits similar electrochemical performance to the in-situ polymerized this compound, but with a higher initial coulombic efficiency. researchgate.net This confirms the viability of the polymerization strategy for creating stable and high-performance organic cathodes based on the this compound structure.
Sodium-Ion Batteries (SIBs)
Anode Material Exploration Utilizing Pyrene-4,5,9,10-tetraone Derivatives
Pyrene-4,5,9,10-tetraone (PTO) and its derivatives have been explored as potential anode materials for sodium-ion batteries (SIBs) due to their high theoretical capacity. researchgate.net However, challenges such as solubility in non-aqueous electrolytes and low conductivity need to be addressed. researchgate.net Polymerization of PTO to create materials like poly(pyrene-4,5,9,10-tetraone sulfide) (PPTS) has been shown to improve both conductivity and insolubility. researchgate.net
The use of PTO in Covalent Organic Frameworks (COFs) is another promising avenue for SIB anode materials. ossila.com These frameworks can be synthesized from PTO and are also used in lithium-ion battery applications. ossila.com
Zinc-Ion Batteries (ZIBs)
Cathode Material Research using this compound
In the realm of aqueous zinc-ion batteries (AZIBs), a covalent organic framework (COF) synthesized from 2,7-diaminopyrene-4,5,9,10-tetraone (PTO-NH2) and tris(4-formylbiphenyl)amine (TA), known as TA-PTO-COF, has been developed as a high-performance cathode. rsc.org This material benefits from a highly conjugated skeleton that improves electronic conductivity and limits solubility. rsc.org The abundant active sites (C=N and C=O) within the TA-PTO-COF contribute to a large reversible capacity. rsc.org
The TA-PTO-COF cathode has demonstrated an exceptional capacity of 255 mAh g−1 at a current density of 0.1 A g−1 and a superior rate capacity of 186 mAh g−1 at 10 A g−1, along with excellent cycling stability. rsc.org Another COF, synthesized from a benzenetricarboxaldehyde (BT) node and a PTO monomer (BT-PTO COF), also showed a remarkable 98.0% capacity retention over 10,000 cycles at 5 A g-1, thanks to its ordered channel structure that facilitates ion transfer. oaepublish.com Similarly, a Tp-PTO-COF, synthesized with multiple carbonyl active sites, delivered high specific capacities of 301.4 and 192.8 mA h g−1 at current densities of 0.2 and 5 A g−1, respectively, with long-term durability. rsc.org
| Cathode Material | Specific Capacity (mAh/g) | Current Density (A/g) | Cycle Life | Capacity Retention (%) |
|---|---|---|---|---|
| TA-PTO-COF | 255 | 0.1 | Not Specified | Not Specified |
| TA-PTO-COF | 186 | 10 | Not Specified | Not Specified |
| BT-PTO COF | Not Specified | 5 | 10,000 cycles | 98.0 |
| Tp-PTO-COF | 301.4 | 0.2 | Not Specified | Not Specified |
| Tp-PTO-COF | 192.8 | 5 | Not Specified | Not Specified |
Mechanisms of Zn²⁺/H⁺ Costorage in Pyrene-4,5,9,10-tetraone-based Frameworks
The charge storage mechanism in pyrene-4,5,9,10-tetraone (PTO)-based cathodes for aqueous zinc-ion batteries often involves the co-insertion of both Zn²⁺ and H⁺ ions. rsc.orgresearchgate.net During the discharge process, the active carbonyl centers (C=O) of the PTO cathode are reduced to enolate anions (-C-O⁻), which then coordinate with Zn²⁺ ions from the electrolyte. oaepublish.com
Spectroscopic studies have confirmed a co-insertion mechanism of Zn²⁺ and H⁺, with Zn²⁺ often being the predominant charge carrier. researchgate.net The co-storage of both ion types can be achieved in mild aqueous electrolytes. researchgate.net This dual-ion mechanism is a key factor in the electrochemical performance of these materials. rsc.orgresearchgate.net
Interlayer Coordination Bridges in Covalent Organic Frameworks Derived from Pyrene-4,5,9,10-tetraone
In two-dimensional covalent organic frameworks (COFs) used as cathodes in aqueous zinc-ion batteries, the interaction of Zn²⁺ ions between the layers of the COF plays a crucial role in the charge-storage mechanism. nih.gov These interlayer interactions can form coordination bridges with functional groups within the adjacent layers of the COF. nih.gov
Ammonium-Ion Batteries (AIBs)
Aqueous ammonium-ion batteries (AIBs) are gaining attention as a safe, low-cost, and efficient energy storage technology. nih.gov The performance of these batteries is critically influenced by the chemistry of the ammonium (B1175870) ion (NH₄⁺), especially its ability to form hydrogen bonds with components in the electrolyte and at the electrode-electrolyte interface. nih.gov
While direct research into this compound as an electrode material for AIBs is in its early stages, the foundational compound, pyrene-4,5,9,10-tetraone (PTO), offers a strong precedent. The four carbonyl groups on the PTO core are redox-active, capable of reversibly binding ions. rsc.org This suggests that the dinitro-derivative could also function as a high-capacity electrode for NH₄⁺ storage. The electron-withdrawing nature of the two nitro groups would further modify the redox potential of the carbonyls, potentially leading to higher operating voltages, a desirable characteristic for battery cathodes. The core challenge in using such organic molecules is often their solubility in aqueous electrolytes, an issue that can be mitigated by polymerization or incorporation into larger, insoluble frameworks.
Covalent Organic Frameworks (COFs) and Related Architectures Utilizing this compound
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them excellent candidates for various applications, including energy storage. magtech.com.cn
The parent molecule, pyrene-4,5,9,10-tetraone (PTO), is a popular building block for synthesizing COFs for battery applications. ossila.com By functionalizing PTO with amine groups, such as in 2,7-diaminopyrene-4,5,9,10-tetraone, it can be used as a monomer to construct highly stable, two-dimensional COFs. researchgate.net For instance, a β-ketoenamine-linked 2D COF was synthesized using a derivative of PTO, which addresses the high solubility of the monomer in electrolytes. researchgate.net The resulting framework features long-range ordered nano-channels that facilitate ion diffusion. researchgate.net The dinitro-derivative, this compound, could similarly be converted into a diamino-functionalized monomer for COF synthesis, embedding both the redox-active tetraone core and the polar nitro groups into a stable, porous architecture.
COFs based on the pyrene-4,5,9,10-tetraone (PT-COF) motif have demonstrated impressive electrochemical performance as cathode materials for lithium-ion batteries. nih.govhw.ac.uknih.govresearchgate.net To overcome the inherently low conductivity of organic materials, these COFs are often integrated into composites with carbon nanotubes (CNTs). nih.govnih.gov Such composites exhibit a significantly higher concentration of redox-active groups compared to many other electrode materials. nih.govnih.gov The reversible transformation of the carbonyl groups allows for a theoretical 4-electron redox process per PTO unit, leading to high specific capacities. nih.govresearchgate.net
The following table summarizes the performance of a PT-COF and its carbon nanotube composites as a Li-ion battery cathode.
| Material | Current Density (mA g⁻¹) | Specific Capacity (mAh g⁻¹) | Rate (C-rate) | Capacity at 5000 mA g⁻¹ (mAh g⁻¹) |
| PT-COF10 (10% CNT) | 200 | ~200 | - | - |
| PT-COF30 (30% CNT) | 200 | ~250 | - | - |
| PT-COF50 (50% CNT) | 200 | 280 nih.govhw.ac.ukresearchgate.net | 18.5 | 229 nih.govresearchgate.net |
This table is generated based on data for PT-COF composites in Li-ion batteries.
Beyond crystalline COFs, the pyrene-4,5,9,10-tetraone unit has been successfully incorporated into amorphous conjugated microporous polymers (CMPs). rsc.orgresearchgate.netacs.org These materials combine the redox activity of the tetraone core with a porous, high-surface-area structure. rsc.org For example, two redox-active CMPs, BC-PT and TPA-PT, were synthesized via a Suzuki coupling reaction. rsc.org These polymers demonstrated excellent electrochemical characteristics in both three-electrode and two-electrode systems. rsc.org The BC-PT polymer, in particular, showed a high specific surface area and superior performance as a supercapacitor. rsc.org
The table below details the properties and performance of these pyrene-tetraone-based CMPs.
| Polymer | BET Surface Area (m² g⁻¹) | Pore Volume (cm³ g⁻¹) | Supercapacitor Capacitance (F g⁻¹) | Energy Density (W h kg⁻¹) | Cycle Life Retention |
| BC-PT | 478 rsc.org | 0.44 rsc.org | 107 (at 1.2 A g⁻¹) rsc.org | 14.86 rsc.org | 97.69% over 5000 cycles rsc.org |
| P-PT-CMP | 300 researchgate.net | 0.34 researchgate.net | 400 (at 10 A g⁻¹) researchgate.net | - | 80% over 5000 cycles researchgate.net |
This table is generated based on data for microporous polymers incorporating the pyrene-4,5,9,10-tetraone unit.
Sensor Technology Applications of Pyrene-4,5,9,10-tetraone Derivatives
The inherent electronic and photophysical properties of the pyrene scaffold make its derivatives promising candidates for sensor technology. While direct applications of this compound in sensors are still an emerging area of research, the broader class of Pyrene-4,5,9,10-tetraone (PTO) derivatives is gaining traction. The functionalization of the pyrene core allows for the fine-tuning of its interaction with specific analytes, leading to detectable changes in optical or electrochemical signals.
One notable area of exploration is in the development of fluorescent and colorimetric sensors. For instance, Schiff base ligands derived from pyrene precursors have demonstrated high selectivity and sensitivity in detecting metal ions. A study showcased a "turn-off" fluorescent sensor based on a pyrene-pyrazole Schiff base for the detection of Cu²⁺ and Fe²⁺ ions in aqueous samples. mdpi.com This sensor exhibited a limit of detection of 0.42 μM for Cu²⁺ and 0.51 μM for Fe²⁺, underscoring the potential of pyrene-based compounds in environmental and biological sensing. mdpi.com The principle behind such sensors often involves the quenching of fluorescence upon binding of the analyte to the pyrene-based ligand.
Furthermore, the electrochemical activity of PTO derivatives makes them suitable for the fabrication of electrochemical sensors. These sensors can be designed to detect a variety of analytes through changes in their redox behavior upon interaction with the target molecule. While specific research on this compound-based electrochemical sensors is limited, the foundational work on functionalized pyrenes provides a strong basis for future development in this area. The ability to introduce specific functional groups onto the PTO backbone opens up possibilities for creating highly selective and sensitive electrochemical sensing platforms.
Table 1: Performance of a Pyrene-Based Fluorescent Sensor
| Analyte | Limit of Detection (LOD) |
|---|---|
| Cu²⁺ | 0.42 μM |
| Fe²⁺ | 0.51 μM |
Data sourced from a study on a pyrene-pyrazole Schiff base ligand. mdpi.com
Catalysis and Environmental Applications of this compound
The unique electronic structure of this compound, with its electron-withdrawing nitro and ketone groups, suggests its potential in catalytic processes and environmental applications. While comprehensive studies are still emerging, preliminary information indicates its role as a versatile building block in these fields.
Role in Catalytic Processes
This compound is considered a valuable starting material for the synthesis of functional materials that can be applied in catalysis. rsc.org The presence of multiple reactive sites on its structure allows for its modification and incorporation into larger catalytic systems. The electron-deficient nature of the aromatic core, enhanced by the nitro groups, could enable it to act as an effective catalyst or co-catalyst in specific organic reactions.
Research into the catalytic properties of related pyrene-based materials offers insights into the potential of this compound. For example, pyrene-4,5,9,10-tetraone-based porous aromatic frameworks have been investigated as efficient photocatalysts for the production of hydrogen peroxide. researchgate.net This suggests that the pyrene-tetraone core can facilitate redox reactions under light irradiation, a property that could be harnessed in various photocatalytic applications. The introduction of nitro groups in the 2,7-positions is expected to further modify the electronic properties and, consequently, the catalytic activity of such materials.
Significance in Environmental Monitoring and Analysis
The detection and monitoring of environmental pollutants are critical for public health and environmental protection. This compound is utilized in environmental monitoring and analysis, where its presence or detection can indicate the occurrence and distribution of certain pollutants. rsc.org Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds to which this compound belongs, are often formed from the atmospheric reactions of PAHs and are considered environmental contaminants.
The development of analytical methods to detect and quantify such compounds is an active area of research. The unique spectral and electrochemical signatures of this compound could be exploited for the development of selective analytical techniques for environmental samples. Furthermore, understanding the formation and fate of such nitrated pyrene derivatives is crucial for assessing their environmental impact.
Future Research Directions and Challenges for 2,7 Dinitropyrene 4,5,9,10 Tetraone
Overcoming Existing Limitations in Current Applications (e.g., Solution Stability, Electronic Conductivity)
A primary obstacle hindering the widespread application of pyrene-tetraone-based materials, including 2,7-Dinitropyrene-4,5,9,10-tetraone, is their inherent solubility in common organic electrolytes used in batteries. nih.gov This dissolution leads to a detrimental "shuttle effect," where dissolved active material migrates between the electrodes, causing rapid capacity decay, low coulombic efficiency, and poor cycling stability. nih.gov Another significant challenge is the low intrinsic electronic conductivity of these organic materials, which limits their rate performance and ability to charge and discharge quickly. nih.govresearchgate.net
Current research strategies to mitigate these issues include:
Polymerization: One effective approach is to polymerize the active molecules. For instance, this compound (PT-2NO2) has been shown to undergo an irreversible reductive coupling reaction during the first discharge cycle, transforming into a more stable azo polymer. researchgate.net This in-situ polymerization effectively immobilizes the active material, preventing dissolution.
Formation of Covalent Organic Frameworks (COFs): Incorporating pyrene-tetraone units into rigid, porous COF structures is a highly promising strategy. hw.ac.ukresearchgate.net These frameworks physically prevent the molecules from dissolving into the electrolyte, while their porous nature can facilitate ion transport. hw.ac.uk
Composites with Conductive Materials: To address poor electronic conductivity, researchers have developed composites by integrating the active material with conductive additives like carbon nanotubes (CNTs). hw.ac.uknih.gov In one study, a composite of a pyrene-tetraone-based COF with 50 wt% CNTs (PT-COF50) demonstrated a dramatic improvement in rate performance. hw.ac.uknih.gov
Electrolyte Optimization: The use of alternative electrolytes, such as plastic crystal electrolytes based on succinonitrile, has been shown to alleviate the solubility problem for some quinone compounds. researchgate.net
Exploration of Novel Derivatives and Analogues for Enhanced Performance Characteristics
The versatility of the pyrene (B120774) core allows for extensive chemical modification to tune its electrochemical properties. The synthesis of novel derivatives and analogues is a key research direction aimed at enhancing capacity, voltage, and stability.
Functional Group Substitution: The introduction of various functional groups onto the pyrene-4,5,9,10-tetraone backbone can significantly alter its performance. The subject of this article, this compound, is one such example where the electron-withdrawing nitro groups modify the redox potential. researchgate.net Other derivatives, such as 2,7-dibromo- and 2,7-diiodo-pyrene-4,5,9,10-tetraone, serve as versatile building blocks for creating more complex conjugated materials through reactions like Suzuki coupling. researchgate.netrsc.org Amino-substituted derivatives, like 2,7-diaminopyrene-4,5,9,10-tetraone (B13742370), are crucial monomers for synthesizing stable COFs. nih.govsciopen.com
Chalcogenone Analogues: Theoretical studies have explored replacing the oxygen atoms of the carbonyl groups with heavier chalcogens (sulfur, selenium, tellurium). mdpi.com These computational studies suggest that pyrene-4,5,9,10-tetrathione and its selenium/tellurium analogues are promising candidates that could offer improved performance, though their synthesis presents a significant challenge. mdpi.com
Polymer-Bound Systems: Beyond in-situ polymerization, creating linear polymers with pyrene-tetraone units linked by groups like thioethers has been explored to combine redox activity with the stability of a polymer backbone. researchgate.net
| Derivative/Analogue | Key Structural Feature | Primary Goal/Enhancement | Reference |
|---|---|---|---|
| This compound | Nitro group substitution | Forms stable azo polymer in-situ, improving cycle life | researchgate.net |
| 2,7-Diaminopyrene-4,5,9,10-tetraone | Amino group substitution | Serves as a monomer for building stable Covalent Organic Frameworks (COFs) | nih.govsciopen.com |
| 2,7-Dibromopyrene-4,5,9,10-tetraone | Bromo group substitution | Acts as a versatile building block for creating larger conjugated systems via coupling reactions | researchgate.netrsc.org |
| Pyrene-4,5,9,10-tetrathione | Sulfur atoms replace carbonyl oxygens | Theoretically predicted to have improved electrochemical properties (computational study) | mdpi.com |
| PT-COF (Pyrene-tetraone COF) | Incorporation into a COF structure | Prevents dissolution, enhances stability, and improves utilization of redox sites | hw.ac.ukresearchgate.netnih.gov |
Advanced In-Situ Characterization of Reaction Mechanisms and Interfacial Phenomena
A deeper understanding of the fundamental processes occurring during battery operation is critical for rational design. Advanced characterization techniques that can probe the material's structure and chemistry in-situ (during charging and discharging) are invaluable.
Future research will increasingly rely on sophisticated methods such as:
Operando Raman Microscopy: This technique has been successfully used to monitor the reversible transformation of the carbonyl groups within a pyrene-tetraone-based COF electrode during lithiation and delithiation. nih.gov It provides direct evidence of the redox mechanism and helps to rationalize the material's high capacity by confirming the participation of multiple redox sites. researchgate.netnih.gov
Ex-Situ and In-Situ Spectroscopies: Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), when applied at different states of charge, can reveal changes in chemical bonding and validate reaction pathways, such as the transformation of this compound into an azo polymer. researchgate.netsciopen.com
Theoretical Calculations: Combining experimental characterization with theoretical modeling, such as Density Functional Theory (DFT), provides a powerful approach. researchgate.netsciopen.com Calculations can predict reaction pathways and stable intermediates, offering insights that guide the interpretation of experimental data. researchgate.net
Development of Rational Design Principles for Next-Generation Materials Utilizing this compound
The development of next-generation materials is transitioning from trial-and-error synthesis to a more deliberate, rational design approach. This involves using computational chemistry and a deep understanding of structure-property relationships to predict the performance of new materials before they are synthesized.
Key aspects of this rational design approach include:
Computational Screening: Using quantum methods like DFT, researchers can screen libraries of potential derivatives to identify candidates with the most promising properties, such as high theoretical capacity and energy density. eucyskatowice2024.eu One such study investigated 20 new PTO derivatives, identifying a candidate with a theoretical energy density 70% higher than the parent PTO. eucyskatowice2024.eu
Structure-Property Relationship Mapping: By systematically modifying the pyrene-tetraone structure (e.g., adding different functional groups or creating analogues) and calculating the resulting electrochemical properties, researchers can build a comprehensive understanding of how specific structural changes impact performance. mdpi.comeucyskatowice2024.eu
Designing for Stability and Conductivity: Rational design is not limited to the active molecule itself but extends to the entire material architecture. This includes designing COFs with optimal pore sizes for ion diffusion or selecting linker chemistries that enhance electronic conductivity within the framework. hw.ac.uksciopen.com
Scalability and Sustainable Production Considerations in Industrial Applications
For any material to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and environmentally sustainable. While organic materials are often touted as a "greener" alternative to traditional inorganic cathodes containing heavy metals like cobalt, their production methods must also be considered. eucyskatowice2024.eu
Future challenges and research directions in this area include:
Scalable Monomer Production: The synthesis of the necessary precursors, such as 2,7-disubstituted pyrenes, needs to be efficient. The tetrahydropyrene (THPy) method is a key strategy for accessing these isomers. rsc.org The synthesis of this compound itself has been detailed from 4,5,9,10-tetrahydropyrene-4,5,9,10-tetrone using fuming nitric acid and sulfuric acid. chemwhat.com
Process Optimization: Optimizing reaction conditions, minimizing solvent use, and developing efficient purification techniques are all critical steps for reducing the cost and environmental impact of production. The use of protecting groups to enhance solubility during synthesis can facilitate easier handling and purification, which is beneficial for scaling up. chemrxiv.org
Q & A
Q. What are the common synthetic routes for 2,7-dinitropyrene-4,5,9,10-tetraone (DNPT), and how do reaction conditions influence product purity?
DNPT is typically synthesized via nitration of pyrene-4,5,9,10-tetraone (PTO) derivatives. Key steps include controlled oxidation of pyrene using RuCl₃/NaIO₄ to generate PTO, followed by nitration at the 2,7-positions. Reaction temperature and stoichiometry are critical: excessive oxidant or high temperatures lead to over-oxidation, while bulky substituents at 2,7-positions (e.g., tert-butyl groups) can direct nitration selectivity . Purity (>98%) is achieved via column chromatography or recrystallization in polar aprotic solvents.
Q. Why are the 2,7-positions of pyrene-4,5,9,10-tetraone preferred for functionalization in electronic materials?
The 2,7-positions are sterically accessible and electronically activated due to conjugation with the tetraketone core. Bulky substituents (e.g., nitro, bromo) at these positions enhance electron-withdrawing effects, lowering LUMO levels and improving charge transport in conjugated polymers or COFs. Computational studies show that 2,7-substitution minimizes steric clashes while maximizing π-orbital overlap .
Q. How do the redox properties of DNPT compare to unmodified pyrene-4,5,9,10-tetraone?
DNPT exhibits enhanced redox activity due to the electron-withdrawing nitro groups, which stabilize radical anions and lower reduction potentials. Cyclic voltammetry reveals two quasi-reversible reduction waves at −0.45 V and −0.92 V (vs. Ag/AgCl), attributed to sequential electron uptake by the nitro and carbonyl groups. This multi-redox behavior enables high theoretical capacities (~408 mAh·g⁻¹) in battery applications .
Advanced Research Questions
Q. What strategies mitigate solubility issues of DNPT derivatives in aqueous zinc-ion batteries?
Covalent Organic Frameworks (COFs) are effective for immobilizing DNPT. For example, β-ketoenamine-linked COFs (e.g., 4KT-Tp-COF) reduce solubility via π-π stacking and extended 2D networks, achieving 95.1% capacity retention after 1,300 cycles. Electrolyte optimization (e.g., 3 M Zn(CF₃SO₃)₂) further suppresses dissolution by strengthening ion-pair interactions .
Q. How do H-bonding networks enhance NH₄⁺ storage in DNPT-based systems?
DNPT’s nitro and carbonyl groups act as H-bond acceptors, forming quadruple N─H─O bonds with NH₄⁺. This "lock-and-key" mechanism reduces activation energy for NH₄⁺ diffusion (0.14 eV vs. 0.31 eV for Zn²⁺), enabling ultrafast kinetics (229 mAh·g⁻¹ at 5 A·g⁻¹). In situ FTIR and DFT confirm preferential NH₄⁺ coordination over larger cations .
Q. What computational methods predict the electronic structure and ion-binding affinity of DNPT derivatives?
Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets models HOMO/LUMO distributions and binding energies. For example, Natural Bond Orbital (NBO) analysis quantifies charge transfer between DNPT and NH₄⁺, while COSMO-RS simulations predict solubility parameters in ionic electrolytes .
Q. How does molecular orientation of DNPT monolayers affect work-function modulation in electronic devices?
Nitro groups induce a 0.8 eV reduction in work function when DNPT adopts a face-on orientation on Au substrates, as shown by UPS and STM. Edge-on configurations, however, minimize electron injection barriers. Substitution with stronger electron-withdrawing groups (e.g., cyano) further tunes anisotropy in charge transport .
Methodological Considerations
- Synthetic Optimization : Monitor nitration via in situ Raman spectroscopy to avoid byproducts.
- Electrochemical Testing : Use three-electrode cells with ionic liquid electrolytes to assess redox stability at high potentials (>4 V).
- Computational Validation : Cross-reference DFT results with operando XAS to validate ion-coordination mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
